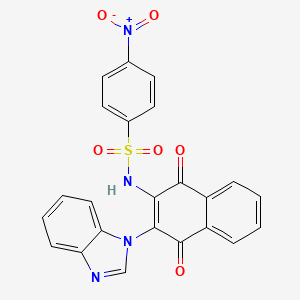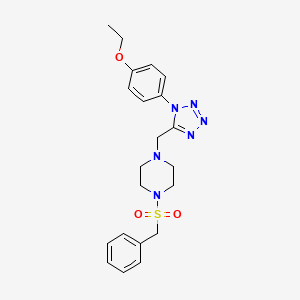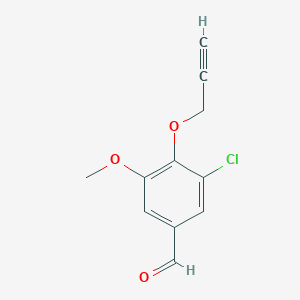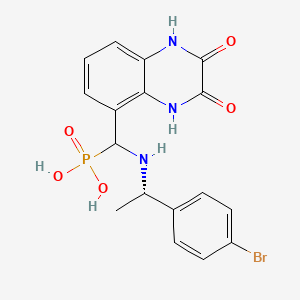
Peaqx
Übersicht
Beschreibung
Es wurde zunächst als hochspezifisch für GluN1/GluN2A-Rezeptoren gegenüber GluN1/GluN2B-Rezeptoren beschrieben, aber weitere Studien ergaben einen geringeren Affinitätsunterschied . PEAQX ist bekannt für seine starken Antikonvulsiva-Eigenschaften in Tiermodellen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats (S)-1-(4-Bromphenyl)ethylamin. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit (2,3-Dioxo-1,4-dihydrochinoxalin-5-yl)methylphosphonsäure umgesetzt, um this compound zu ergeben . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese beinhaltet im Allgemeinen Standardtechniken der organischen Synthese wie Aminierungs- und Phosphonylierungsreaktionen .
Wirkmechanismus
Target of Action
PEAQX, also known as NVP-AAM077, is a potent and orally active antagonist of the NMDA receptor . It primarily targets the GluN1/GluN2A subunits of the NMDA receptors . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . It binds at the glutamate site of the receptor, thereby inhibiting the receptor’s function . Although initially described as having a 100-fold selectivity for GluN1/GluN2A receptors over GluN1/GluN2B receptors, more detailed studies revealed that this compound only shows a 5-fold difference in affinity for GluN1/GluN2A vs. GluN1/GluN2B receptors .
Biochemical Pathways
It is known that the nmda receptor, which this compound targets, plays a significant role in the regulation of synaptic plasticity and memory function . Therefore, it can be inferred that this compound, by inhibiting the NMDA receptor, could potentially affect these processes.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
This compound has been shown to have anticonvulsant activity in animal tests . For instance, it was found to suppress pentylenetetrazol-induced generalized seizures in a dose-dependent manner in rats . .
Biochemische Analyse
Biochemical Properties
PEAQX plays a significant role in biochemical reactions, particularly as a competitive antagonist at the NMDA receptor . It interacts with enzymes, proteins, and other biomolecules, specifically the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, through its antagonistic action on NMDA receptors, can modulate the activity of these receptors and thereby influence cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level primarily through its antagonistic action on NMDA receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The study found that the compound exhibited anticonvulsant action in a dose-dependent manner .
Vorbereitungsmethoden
The synthesis of PEAQX involves several steps, starting with the preparation of the key intermediate, (S)-1-(4-bromophenyl)ethylamine. This intermediate is then reacted with (2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylphosphonic acid under specific conditions to yield this compound . Industrial production methods for this compound are not widely documented, but the synthesis generally involves standard organic synthesis techniques such as amination and phosphonation reactions .
Analyse Chemischer Reaktionen
PEAQX durchläuft verschiedene chemische Reaktionen, darunter:
Wissenschaftliche Forschungsanwendungen
PEAQX hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Eigenschaften von NMDA-Rezeptoren zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von NMDA-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Industrie: Begrenzte industrielle Anwendungen, hauptsächlich in Forschungs- und Entwicklungsumgebungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch kompetitive Hemmung des NMDA-Rezeptors, wobei es gezielt auf die GluN1/GluN2A-Untereinheiten abzielt. Diese Hemmung verhindert die normale Wirkung von Glutamat, einem Neurotransmitter, wodurch die exzitatorische Neurotransmission reduziert wird. Die molekularen Zielstrukturen von this compound umfassen die NMDA-Rezeptor-Untereinheiten, und seine Wirkung beinhaltet die Blockierung des mit diesen Rezeptoren verbundenen Ionenkanals .
Vergleich Mit ähnlichen Verbindungen
PEAQX wird mit anderen NMDA-Rezeptorantagonisten verglichen, wie z. B.:
Ifenprodil: Selektiv für GluN1/GluN2B-Rezeptoren.
MK-801: Nicht-kompetitiver NMDA-Rezeptorantagonist.
AP5: Kompetitiver Antagonist am NMDA-Rezeptor.
This compound ist einzigartig in seiner höheren Selektivität für GluN1/GluN2A-Rezeptoren im Vergleich zu GluN1/GluN2B-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptorsubtypen macht .
Eigenschaften
IUPAC Name |
[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-WFVOFKTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-30-7 | |
| Record name | PEAQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEAQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
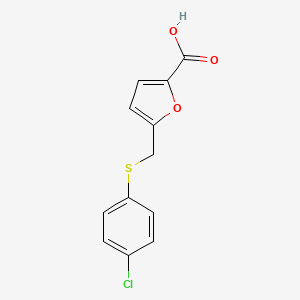

![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)](/img/structure/B2962783.png)
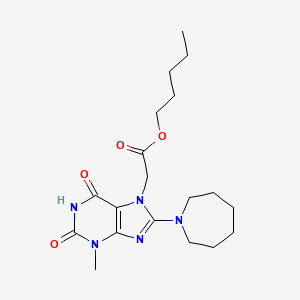

![methyl 2-[(methoxycarbothioyl)amino]benzoate](/img/structure/B2962787.png)
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)
